Home > Products > Screening Compounds P92425 > (R)-Irinotecan Hydrochloride Trihydrate
(R)-Irinotecan Hydrochloride Trihydrate -

(R)-Irinotecan Hydrochloride Trihydrate

Catalog Number: EVT-1505000
CAS Number:
Molecular Formula: C₃₃H₄₅ClN₄O₉·3H₂O
Molecular Weight: 677.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Irinotecan Hydrochloride Trihydrate is a semisynthetic derivative of camptothecin, primarily utilized in oncology for its potent antitumor properties. It is classified as a topoisomerase I inhibitor, which disrupts DNA replication in cancer cells, leading to cell death. This compound is particularly effective against colorectal cancer and has been incorporated into various chemotherapy regimens.

Source

Irinotecan was first derived from the natural product camptothecin, which was isolated from the bark of the Chinese tree Camptotheca acuminata. The hydrochloride trihydrate form enhances its solubility and stability, making it suitable for clinical use. The synthesis of (R)-Irinotecan Hydrochloride Trihydrate involves several chemical reactions, primarily starting from 7-ethyl-10-hydroxycamptothecin.

Classification
  • Chemical Class: Camptothecin derivatives
  • Mechanism of Action: Topoisomerase I inhibitor
  • Therapeutic Use: Anticancer agent, particularly for metastatic colorectal cancer
Synthesis Analysis

The synthesis of (R)-Irinotecan Hydrochloride Trihydrate typically involves a multi-step process:

  1. Starting Materials: The synthesis begins with 7-ethyl-10-hydroxycamptothecin and [1,4']-bipiperidinyl-1'-carbonyl chloride.
  2. Reaction Steps:
    • Reacting 7-ethyl-10-hydroxycamptothecin with [1,4']-bipiperidinyl-1'-carbonyl chloride.
    • Removing excess reagents through the addition of suitable amines.
    • Adding hydrochloric acid to form irinotecan hydrochloride.
    • Crystallizing the product from a suitable solvent mixture (e.g., water and ethanol) to obtain the trihydrate form.
  3. Purity: The final product can achieve high purity levels (99.8% or higher) as determined by High Performance Liquid Chromatography.

This method emphasizes efficiency and minimizes the need for extensive purification steps, which is crucial for pharmaceutical applications .

Molecular Structure Analysis

(R)-Irinotecan Hydrochloride Trihydrate has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C₁₃H₁₈ClN₃O₃
  • Molecular Weight: Approximately 426.8 g/mol
  • Structural Features:
    • A piperidine ring
    • A hydroxyl group at the 10-position
    • An ethyl side chain at the 7-position
    • A lactone structure that is crucial for its biological activity

The trihydrate form indicates the presence of three water molecules associated with each molecule of irinotecan hydrochloride .

Chemical Reactions Analysis

The primary chemical reactions associated with (R)-Irinotecan Hydrochloride Trihydrate include:

  1. Formation of Irinotecan: The key reaction involves the acylation of 7-ethyl-10-hydroxycamptothecin with [1,4']-bipiperidinyl-1'-carbonyl chloride.
  2. Hydrochloride Formation: The introduction of hydrochloric acid leads to the formation of the hydrochloride salt.
  3. Crystallization: The crystallization process from solvents such as water or ethanol yields the trihydrate form.

These reactions are critical in establishing the compound's therapeutic efficacy and stability .

Mechanism of Action

(R)-Irinotecan exerts its anticancer effects primarily through inhibition of topoisomerase I, an enzyme essential for DNA replication. The mechanism involves:

  1. Binding to Topoisomerase I: Irinotecan binds to the enzyme-DNA complex, preventing the religation step after DNA cleavage.
  2. DNA Damage: This interference results in the accumulation of DNA breaks during replication, triggering cellular apoptosis.
  3. Pharmacokinetics: The drug undergoes metabolism primarily via hepatic pathways, where it is converted to its active metabolite, SN-38, which has a significantly higher potency against topoisomerase I.

This dual action—direct inhibition and conversion to an active form—enhances its efficacy in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Highly soluble in water; solubility improves with ethanol mixtures
  • Melting Point: Typically around 180°C when dehydrated

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH Range: Generally acidic due to the presence of hydrochloric acid in its formulation.

These properties are essential for ensuring proper formulation and administration in clinical settings .

Applications

(R)-Irinotecan Hydrochloride Trihydrate is primarily used in oncology:

  1. Chemotherapy Regimens: It is commonly used in combination with other agents such as fluorouracil and leucovorin for treating metastatic colorectal cancer.
  2. Clinical Trials: Ongoing research continues to explore its efficacy in various cancers and potential combinations with novel therapies.
  3. Diagnostic Imaging: Recent studies have investigated its application as a positron emission tomography probe to evaluate pharmacokinetics and tumor response .
Structural and Chemical Characterization

Molecular Architecture and Stereochemical Configuration

(R)-Irinotecan Hydrochloride Trihydrate (CAS 136572-09-3) is a semisynthetic camptothecin derivative with the molecular formula C₃₃H₃₈N₄O₆·HCl·3H₂O and a molecular weight of 677.18 g/mol [1] [8]. The core structure consists of a pentacyclic camptothecin scaffold modified at the C-10 position with a 4-(1,4'-bipiperidine)-1'-carboxylate moiety. This modification confers enhanced water solubility compared to native camptothecin [9]. The chiral center at C-20 (camptothecin numbering) exhibits an (S)-configuration in the naturally derived compound, though the "(R)" designation in the query may refer to alternative stereochemical labeling conventions. This center remains critical for topoisomerase I binding [5] [7]. The hydrochloride salt form stabilizes the protonatable tertiary amine (pKa ~8.79) in the distal piperidine ring, while the trihydrate component enhances crystalline stability [2] [6].

  • Table 1: Atomic Composition and Physicochemical Properties
    PropertyValue
    Elemental AnalysisC 58.53%; H 6.70%; Cl 5.23%; N 8.27%; O 21.26% [1]
    Exact Mass676.2900 Da [1]
    Melting Point>245°C (decomposition) [6]
    Chiral CenterC-20 (S-configuration) [7]

Crystallographic Analysis of Trihydrate Form (Form b)

The thermodynamically stable Form b crystalline structure exhibits rod-like morphology with characteristic PXRD peaks at 2θ = 7.60°, 8.30°, 9.55°, 11.00°, and 12.40° [2]. The trihydrate status is confirmed by thermogravimetric analysis (TGA), showing a 7.5–8.0% weight loss corresponding to the release of three water molecules (theoretical H₂O content: 7.99%) [1] [2]. The crystal lattice incorporates water molecules via hydrogen bonding with the hydrochloride counterion and carbonyl oxygen atoms, stabilizing the carboxylate linker region [2]. This hydrate form demonstrates superior stability for commercial formulations compared to anhydrous or alternative hydrated forms (e.g., dihydrate), as it resists dehydration under standard storage conditions (0–4°C short-term; -20°C long-term) [1] [6].

  • Table 2: PXRD Characteristics of Form b Trihydrate
    2θ Position (°)Relative IntensityAssignment
    7.60High(001) Lattice Plane
    8.30MediumHydrate Stabilization Zone
    9.55HighQuinoline Ring Stacking
    11.00LowBipiperidine Orientation
    12.40MediumWater-Channel Interface

Hydrate Stability and Polymorphic Transformations

The equilibrium solubility profile of Form b reveals significant temperature dependence:

  • 11.95 ± 0.007 mg/mL at 15°C
  • 25.62 ± 0.018 mg/mL at 60°C
  • 60.38 ± 0.049 mg/mL at 80°C [2]

This nonlinear van't Hoff relationship indicates entropy-driven dissolution and potential solvent restructuring around the hydrophobic camptothecin core. Commercial injection concentrates (20 mg/mL) exceed the equilibrium solubility (12 mg/mL at 25°C) yet remain stable >28 days due to the formation of nanosized liquid-like clusters (diameter: 10–50 nm). These metastable aggregates arise from π-π stacking and hydrophobic interactions, preventing crystallization [2]. Dehydration studies show that Form b converts to anhydrous Form III at >60°C under vacuum, which exhibits altered PXRD patterns and reduced aqueous solubility (≤5 mg/mL) [2] [3]. Hydration-dehydration cycles may also generate monohydrate (Form a) or dihydrate intermediates, though Form b is kinetically favored under ambient humidity [8].

Spectroscopic Profiling (FTIR, NMR, PXRD)

FTIR Spectroscopy: Key bands include:

  • Broad O-H stretch at 3400–3500 cm⁻¹ (hydrate water)
  • Lactone carbonyl at 1745 cm⁻¹
  • Carbamate C=O at 1710 cm⁻¹
  • Quinoline C=N at 1620 cm⁻¹ [2] [10]

NMR Spectroscopy:

  • ¹H-NMR (D₂O): Aromatic protons (δ 7.5–8.5 ppm), bipiperidine methylenes (δ 3.0–3.5 ppm), and C-20 hydroxyl (δ 5.8 ppm) [3] [6]. Concentration-dependent diamagnetic shifts (Δδ ~0.3 ppm) in aromatic protons confirm molecular stacking >10 μM [3].
  • ¹³C-NMR: Lactone carbonyl at δ 174.5 ppm, carbamate carbonyl at δ 156.2 ppm [5].

PXRD: As detailed in Section 1.2, Form b's fingerprint peaks distinguish it from polymorphs (e.g., anhydrous Form I: dominant peak at 10.2°) [2].

  • Table 3: Concentration-Dependent Self-Association by Spectroscopy
    TechniqueCritical ConcentrationMolecular BehaviorKey Observations
    Circular Dichroism>10 μMHelical stacking with Davydov splittingSigmoidal Δε reduction [3]
    ¹H-NMR>2 mMDimer formation via π-π interactionsAromatic proton upfield shifts [3]
    UV-Vis>50 μMHypochromism at 360 nmH-aggregate formation [3]

Properties

Product Name

(R)-Irinotecan Hydrochloride Trihydrate

Molecular Formula

C₃₃H₄₅ClN₄O₉·3H₂O

Molecular Weight

677.18

Synonyms

(4R)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl Ester [1,4’-Bipiperidine]-1’-carboxylic Acid Hydrochloride Trihydrate; USP Irinotecan Related Compound D;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.